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molecular formula N2O6Zn<br>Zn(NO3)2<br>Zn(NO3)2<br>N2O6Zn B079279 ZINC nitrate CAS No. 13778-30-8

ZINC nitrate

Cat. No. B079279
M. Wt: 189.4 g/mol
InChI Key: ONDPHDOFVYQSGI-UHFFFAOYSA-N
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Patent
US07271120B2

Procedure details

5 ml of 35 wt % lanthanum nitrate aqueous solution was prepared and its pH value was adjusted to 4.0 by KOH, while 95 ml of 70 wt % zinc nitrate aqueous solution was prepared and its pH value was adjusted to 2.0 by KOH or NH3.H2O. Said solutions were sprayed and impregnated on 70 g of active carbon carrier for 1 hr by equal-volume spraying and impregnating process, respectively, and the carrier with active component supported thereon was then dried at 150° C. for 8 hrs and calcined at 700° C. for 3 hrs. The catalyst thus prepared had a composition of: lanthanum oxide 2 wt %, zinc oxide 28 wt %, and active carbon 70 wt %.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[NH3:3].[OH2:4].[O-2:5].[La+3:6].[O-2].[O-2].[La+3]>[N+]([O-])([O-])=O.[Zn+2].[N+]([O-])([O-])=O.[O-2].[Zn+2]>[N+:3]([O-:5])([O-:4])=[O:1].[La+3:6].[N+:3]([O-:5])([O-:4])=[O:1].[N+:3]([O-:5])([O-:4])=[O:1] |f:0.1,2.3,4.5.6.7.8,9.10.11,12.13,14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[La+3].[O-2].[O-2].[La+3]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
respectively, and the carrier with active component supported thereon was then dried at 150° C. for 8 hrs
Duration
8 h
WAIT
Type
WAIT
Details
calcined at 700° C. for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The catalyst thus prepared

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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